BDP FL-PEG5-propargyl
Description
Overview of Fluorescent Probes in Bioanalytical and Imaging Applications
Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence. This property makes them invaluable for a wide range of bioanalytical and imaging applications. mdpi.comnih.gov In essence, these probes act as reporters, allowing scientists to visualize, track, and quantify specific molecules, structures, or events within living cells and organisms. nih.govmdpi.comnih.gov
The design of a fluorescent probe typically consists of three main parts: a fluorophore, which is the light-emitting component; a recognition group that selectively interacts with the target of interest; and a linker that connects the two. mdpi.com The applications of these probes are vast, spanning from monitoring ion concentrations and enzyme activities to labeling specific proteins and nucleic acids for fluorescence microscopy. nih.govresearchgate.net Their high sensitivity and the ability to provide real-time, non-invasive imaging have made them indispensable in fields like molecular biology, diagnostics, and drug discovery. mdpi.commdpi.compcbiochemres.com
Significance of Boron-Dipyrromethene (BODIPY) Fluorophores in Advanced Research
At the core of BDP FL-PEG5-propargyl is the Boron-Dipyrromethene (BODIPY) fluorophore, specifically the BDP FL variant. BODIPY dyes are a class of fluorescent compounds renowned for their exceptional photophysical properties. mdpi.comresearchgate.net They are characterized by high photostability, meaning they resist fading upon prolonged light exposure, which is crucial for long-term imaging experiments. mdpi.comresearchgate.netresearchgate.net
BDP FL, a specific derivative of the BODIPY family, exhibits bright green fluorescence with a narrow emission bandwidth. thermofisher.comlumiprobe.com Key advantages of BODIPY dyes like BDP FL include:
High Fluorescence Quantum Yield: They efficiently convert absorbed light into emitted fluorescent light, often approaching 100%, even in aqueous environments. wikipedia.organtibodies.com
Environmental Insensitivity: Their fluorescence is relatively unaffected by the polarity or pH of their surroundings, leading to more reliable and consistent signals in the complex and varied environments within a cell. thermofisher.comwikipedia.org
Small Stokes Shift: This refers to the small difference between the peak excitation and emission wavelengths. wikipedia.org
Chemical Stability and Versatility: The BODIPY core is chemically robust and can be easily modified, allowing for the attachment of various functional groups to create targeted probes. mdpi.comresearchgate.netresearchgate.net
These properties make BDP FL an excellent substitute for more traditional fluorophores like fluorescein (B123965), offering superior brightness and photostability. thermofisher.comlumiprobe.com
Table 1: Spectral Properties of BDP FL
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum (λex) | ~503 nm | wikipedia.organtibodies.comevitachem.comjenabioscience.comaatbio.com |
| Emission Maximum (λem) | ~509-512 nm | wikipedia.organtibodies.comevitachem.comjenabioscience.comaatbio.com0qy.com |
| Molar Extinction Coefficient (ε) | ~80,000-92,000 M⁻¹cm⁻¹ | antibodies.comevitachem.comjenabioscience.com0qy.com |
Role of Polyethylene Glycol (PEG) Linkers in Bioconjugation Chemistry and Biological Compatibility Research
Connecting the BDP FL fluorophore to the reactive propargyl group is a Polyethylene Glycol (PEG) linker. PEG is a synthetic, water-soluble polymer made of repeating ethylene (B1197577) oxide units. creativepegworks.comchempep.com In the context of this compound, the "PEG5" indicates a chain of five ethylene glycol units. PEG linkers, also known as spacers, are widely used in bioconjugation for several critical reasons:
Improved Biocompatibility: PEG is known for its non-toxic and biocompatible nature, minimizing perturbation of the biological system under study. creativepegworks.comchempep.com
Reduced Immunogenicity: The PEG chain can shield the attached molecule from recognition by the immune system, which is particularly important for in vivo applications. creativepegworks.comaxispharm.com
Flexible Spacing: The flexible PEG chain acts as a spacer, physically separating the bulky fluorophore from the target molecule. This minimizes the risk of the dye interfering with the biological activity of the molecule being labeled. chempep.com
The inclusion of the PEG5 linker in this compound enhances its utility in biological research by improving its solubility and biocompatibility. broadpharm.com
Principles and Evolution of Bioorthogonal Click Chemistry in Research Methodologies
The "propargyl" component of this compound is a terminal alkyne functional group, which is a key player in "click chemistry." Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. glenresearch.comglenresearch.comthe-scientist.com A subset of this field, known as bioorthogonal chemistry, involves reactions that can occur inside living systems without interfering with native biochemical processes. pcbiochemres.comthe-scientist.comrsc.orgjocpr.com
The most prominent bioorthogonal click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). glenresearch.comglenresearch.commdpi.com In this reaction, a terminal alkyne (like the propargyl group) reacts specifically and efficiently with an azide (B81097) group to form a stable triazole linkage. mdpi.comnih.govnih.gov This reaction is highly bioorthogonal because neither alkyne nor azide groups are typically found in natural biological systems, ensuring that the labeling reaction is highly specific to the intended targets. glenresearch.comglenresearch.com
The development of CuAAC and other bioorthogonal reactions, such as the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the way scientists can label and study biomolecules like proteins, nucleic acids, and glycans in their natural environment. pcbiochemres.comthe-scientist.comnih.gov
Strategic Positioning of this compound as a Versatile Research Tool
This compound is a strategically designed molecule that combines the strengths of its three components:
The BDP FL Fluorophore: Provides a bright, stable, and detectable green fluorescent signal. mdpi.com
The PEG5 Linker: Enhances water solubility and biocompatibility, ensuring the probe is well-behaved in biological media. chempep.combroadpharm.com
The Propargyl Group: Serves as a reactive handle for highly specific and efficient covalent attachment to azide-modified biomolecules via click chemistry. 0qy.comdcchemicals.comdcchemicals.com
This combination makes this compound a powerful and versatile research tool. dcchemicals.com Scientists can first introduce an azide group into a specific biomolecule of interest (e.g., a protein or a sugar) through metabolic labeling or chemical modification. Then, they can introduce this compound, which will "click" onto the azide-tagged biomolecule, covalently attaching the bright BDP FL dye. This allows for the precise fluorescent labeling and subsequent visualization of the target molecule's location, movement, and interactions within living cells. researchgate.net Its utility extends to various applications, including the synthesis of PROTACs (proteolysis-targeting chimeras) and the labeling of antibodies and other proteins. dcchemicals.commedchemexpress.com
Structure
2D Structure
Properties
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLESDPNBDJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38BF2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Design Rationale of Bdp Fl Peg5 Propargyl
Structural Components and Their Individual Contributions to Research Utility
The utility of BDP FL-PEG5-propargyl stems directly from the distinct properties of its three constituent parts. Each segment is chosen to overcome specific challenges encountered in biological research, such as photobleaching, poor solubility, and non-specific reactions.
The core fluorescent component is BDP FL, a member of the borondipyrromethene (BODIPY) class of dyes. medchemexpress.eumedkoo.com This fluorophore is selected for its exceptional photophysical properties, which are critical for high-quality fluorescence-based experiments. BDP FL emits a bright, green fluorescence and is known for its high fluorescence quantum yield, even in aqueous environments. medchemexpress.eumedkoo.commedchemexpress.comaxispharm.com A key advantage of BDP FL is its remarkable photostability, meaning it resists fading or degradation upon prolonged exposure to light, which is a common limitation of other dyes like fluorescein (B123965). medkoo.comaxispharm.comlumiprobe.com Its absorption and emission spectra are narrow, which helps in reducing spectral overlap in multi-color imaging experiments. santiago-lab.com Furthermore, its spectral characteristics are compatible with standard filter sets designed for fluorescein (FAM) and Alexa Fluor 488, making it readily usable with a wide range of common laboratory equipment like fluorescence microscopes and flow cytometers. medkoo.comaxispharm.comsantiago-lab.com
| Spectral Property | Value | Source |
|---|---|---|
| Excitation Maximum (λex) | 503 nm | axispharm.comsantiago-lab.comevitachem.com |
| Emission Maximum (λem) | 509 nm - 512 nm | axispharm.comsantiago-lab.comevitachem.com |
| Molar Extinction Coefficient (ε) | ~92,000 L·mol⁻¹·cm⁻¹ | santiago-lab.comevitachem.com |
| Fluorescence Quantum Yield (Φ) | 0.97 | evitachem.comkimnfriends.co.kr |
Connecting the BDP FL fluorophore and the propargyl group is a pentaethylene glycol (PEG5) spacer. This flexible chain of five repeating ethylene (B1197577) glycol units serves multiple crucial purposes. Primarily, it significantly enhances the water solubility of the entire molecule. medkoo.combiochempeg.com The BDP FL core itself is relatively nonpolar, and the PEG spacer imparts hydrophilicity, preventing aggregation and improving its handling in the aqueous buffers typical of biological experiments. chemrevlett.com The PEG5 spacer also acts as a flexible arm, which reduces steric hindrance during bioconjugation reactions. This spacing allows the reactive propargyl group to access its target on a biomolecule more easily and ensures that the bulky fluorophore does not interfere with the biological activity of the labeled molecule. Studies comparing different PEG chain lengths have shown that a PEG5 spacer can provide an optimal balance of flexibility and distance, maximizing conjugation efficiency while minimizing issues like aggregation. smolecule.com
The terminal propargyl group is the molecule's reactive handle. It contains a terminal alkyne, a functional group that is central to a class of reactions known as "click chemistry". medchemexpress.comaxispharm.com Specifically, the alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comaxispharm.com These reactions are prime examples of bioorthogonal chemistry, a term for chemical reactions that can occur within a living system without interfering with its native biochemical processes. wikipedia.orgacs.org The alkyne and its reaction partner, the azide (B81097), are not typically found in biological systems, so they react only with each other, ensuring highly specific and efficient labeling of target molecules that have been pre-functionalized with an azide group. wikipedia.org This enables researchers to attach the BDP FL fluorophore to specific proteins, nucleic acids, or other biomolecules with high precision. medkoo.comaxispharm.com
Theoretical Frameworks Guiding the Design of Multifunctional Research Probes
The design of this compound is a practical application of the theoretical principles guiding the development of multifunctional fluorescent probes. nih.gov The core concept is the modular assembly of distinct functional units into a single chemical entity where each component contributes a specific capability. rsc.orgmdpi.com An ideal probe for biological imaging and analysis should possess several key attributes: high fluorescence efficiency, good monodispersity and solubility in aqueous systems, low cellular toxicity, and a reactive group for specific targeting. mdpi.com
The creation of this compound follows this framework by:
Selecting a high-performance fluorophore (BDP FL) to ensure a bright and stable signal.
Incorporating a hydrophilic and flexible spacer (PEG5) to improve biocompatibility and optimize reaction kinetics.
Appending a bioorthogonal reactive group (propargyl) to enable highly selective covalent attachment to targets. acs.org
This modular approach allows for the rational design of probes tailored for specific experimental needs, a central theme in modern chemical biology and the development of theranostics, which integrate diagnostic and therapeutic functions. nih.govacs.org
Impact of Molecular Design on Research Applications and Experimental Outcomes
The deliberate molecular design of this compound directly translates into its effectiveness across a range of research applications. The combination of a bright, photostable fluorophore with a specific reactive handle makes it a powerful tool for fluorescently labeling and visualizing biomolecules. axispharm.comevitachem.com
Key applications enabled by this design include:
Bioconjugation: The propargyl group facilitates the easy and specific labeling of proteins, nucleic acids, and other biomolecules that have been modified to contain an azide group. axispharm.com
Fluorescence Imaging: Once conjugated to a target, the probe's bright and stable green fluorescence allows for high-resolution imaging of the target's location and dynamics within live or fixed cells. axispharm.com
Flow Cytometry: The probe's compatibility with the FAM channel enables the detection and quantification of labeled cells or particles in a high-throughput manner. axispharm.com
PROTAC Synthesis: The molecule can serve as a fluorescent, PEGylated linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins within cells. medchemexpress.com
The thoughtful integration of its three components ensures that this compound provides reliable and high-quality data in these applications, overcoming common experimental hurdles and enabling more sophisticated biological investigations.
Advanced Bioconjugation Strategies Employing Bdp Fl Peg5 Propargyl
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Research Contexts
The most prominent bioconjugation strategy for BDP FL-PEG5-propargyl is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable, covalent triazole linkage between the terminal alkyne of the propargyl group and an azide (B81097) group on a target biomolecule. broadpharm.comdcchemicals.com The reaction is highly specific and efficient because both alkyne and azide groups are virtually absent in natural biological systems, preventing non-specific side reactions. lumiprobe.com The reaction requires a catalytic amount of copper(I), which is often generated in situ by the reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. lumiprobe.comnih.gov
This compound is ideally suited for the site-specific fluorescent labeling of proteins and peptides in research settings. broadpharm.comdcchemicals.com To achieve this, a target protein must first be modified to incorporate an azide group at a specific location. A powerful method for this is the incorporation of an unnatural amino acid (UAA) containing an azide handle, such as Nε-p-azidobenzyloxycarbonyl lysine (B10760008) (PABK), into the protein's sequence during its expression. nih.gov
Once the azide-modified protein is purified, it can be reacted with this compound. The CuAAC reaction specifically targets the azide-bearing UAA, resulting in a protein that is fluorescently labeled at a precise, predetermined site. nih.gov This site-specificity is a major advantage over traditional labeling methods that target common amino acid residues (like lysine or cysteine), which often results in heterogeneous products and potential disruption of protein function. nih.govnih.gov To mitigate the potential cytotoxicity of copper, especially in living cells, the reaction can be performed with the aid of copper-stabilizing ligands like BTTAA, which protect biomolecules from oxidative damage. lumiprobe.comnih.govnih.gov
| Target System | Methodology | Key Finding | Reference |
|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) in live cells | Incorporation of azide-bearing UAA (PABK) followed by CuAAC with an alkyne-dye. | Successful visualization of a cell surface receptor, demonstrating the utility of CuAAC for specific labeling in a complex biological environment. | nih.gov |
| General protein labeling in cell lysates | Metabolic labeling with azide-containing precursors followed by CuAAC with alkyne probes. | Use of a water-soluble ligand (THPTA) stabilizes copper(I) and minimizes damage to proteins from reactive oxygen species. | lumiprobe.com |
| Cytosolic proteins in E. coli | Expression of an azide-bearing GFP followed by intracellular CuAAC. | Ligand-assisted CuAAC (using BTTP-Cu(I) or BTTAA-Cu(I)) can be performed inside living bacterial cells without apparent toxicity. | nih.gov |
The creation of fluorescently labeled antibodies is essential for many immunological research techniques, including immunofluorescence (IF), immunohistochemistry (IHC), and western blotting. nih.govthermofisher.com this compound can be used to generate these critical tools. broadpharm.comdcchemicals.com By first modifying an antibody to contain an azide group, researchers can use CuAAC to attach the BDP FL dye. This direct conjugation of the fluorophore to the primary antibody eliminates the need for a secondary antibody, simplifying experimental workflows. antibodiesinc.com
A key advantage of using click chemistry for antibody conjugation is the potential for site-selectivity. nih.gov Traditional methods often lead to random labeling, which can result in fluorophores being attached to or near the antigen-binding site, potentially compromising the antibody's function. nih.gov Strategies such as enzymatic modification or the introduction of unnatural amino acids can place an azide handle in a region of the antibody far from the binding site, ensuring that the resulting fluorescent antibody retains its specificity and affinity for its target. nih.gov
In molecular biology, fluorescently labeled nucleic acids and oligonucleotides are used as probes for a variety of applications, such as in situ hybridization and RNA capture. nih.govjenabioscience.com this compound serves as a fluorescent tag that can be attached to azide-modified nucleic acids via CuAAC.
The process typically involves synthesizing an oligonucleotide that incorporates an azide-modified nucleotide. This azide-bearing DNA or RNA strand is then reacted with this compound. The resulting fluorescent probe can be used, for example, in single-molecule fluorescence in situ hybridization (smFISH) experiments to visualize and quantify specific RNA molecules within fixed cells. nih.gov The brightness and photostability of the BDP FL dye are highly advantageous for such sensitive imaging applications. antibodies.com
The principles of click chemistry extend beyond biomolecules to the modification of synthetic materials and nanoparticles. mdpi.comresearchgate.net Researchers can functionalize the surface of materials, such as polymer nanoparticles or metallic nanoparticles, with azide groups. These azide-coated surfaces can then be readily labeled with this compound through the CuAAC reaction. mdpi.comnih.gov
This strategy creates highly fluorescent nanoparticles that can be used as tracers in biological systems or as platforms for targeted delivery. nih.gov The PEG linker on the this compound molecule offers the additional benefit of improving the biocompatibility and aqueous stability of the modified nanoparticles. researchgate.netresearchgate.net Studies have shown that PEGylation can increase the circulation time of nanoparticles in vivo by helping them evade the immune system. researchgate.netnih.gov
Copper-Free Click Chemistry Approaches for this compound Conjugation
While CuAAC is a powerful tool, the potential for copper-induced cytotoxicity has driven the development of copper-free click chemistry alternatives, particularly for applications in living organisms. nih.govnih.gov The most prominent of these is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC relies on using a highly strained, cyclic alkyne, such as a cyclooctyne (B158145) derivative (e.g., DIBO, DBCO), instead of a simple terminal alkyne. dcchemicals.comnih.gov The ring strain in these molecules provides the necessary activation energy to react with an azide spontaneously, without the need for a copper catalyst. nih.govrsc.org
It is critical to note that the propargyl group in This compound is a terminal alkyne, not a strained cyclic alkyne . Therefore, it is generally not reactive in SPAAC reactions. broadpharm.comnih.gov For researchers seeking to perform copper-free labeling with a BDP FL dye, an alternative reagent is required. Chemical suppliers offer molecules where the BDP FL dye is pre-conjugated to a strained alkyne, such as BDP FL-DBCO. dcchemicals.comdcchemicals.com This type of reagent will react with azide-modified biomolecules via SPAAC. dcchemicals.com The choice between CuAAC with this compound and SPAAC with a reagent like BDP FL-DBCO depends on the specific requirements of the experiment, such as the tolerance of the biological system to copper and the desired reaction kinetics. nih.govnih.gov
| Feature | CuAAC (with this compound) | SPAAC (with BDP FL-DBCO) | Reference |
|---|---|---|---|
| Alkyne Type | Terminal (Propargyl) | Strained Cyclic (e.g., DBCO) | broadpharm.comnih.gov |
| Catalyst Required | Yes (Copper I) | No | lumiprobe.comnih.gov |
| Biocompatibility | Copper can be cytotoxic, but ligands can mitigate this effect. | Generally considered more biocompatible due to the absence of a metal catalyst. | nih.govnih.gov |
| Reaction Kinetics | Generally faster than early-generation SPAAC reagents. | Kinetics have improved significantly with newer strained alkynes. | nih.govnih.gov |
| Reagent Size | Propargyl group is small and less likely to be perturbative. | Strained alkynes are bulkier, which may affect biomolecule function in some cases. | nih.gov |
Applications of Bdp Fl Peg5 Propargyl in Cutting Edge Chemical Biology Research
Development of Fluorescent Probes for In Vitro Biological Assays
The unique architecture of BDP FL-PEG5-propargyl makes it an ideal building block for the creation of custom fluorescent probes for a multitude of in vitro biological assays. These probes are instrumental in elucidating complex biological processes with high sensitivity and specificity.
Probe Design for Enzyme Activity Monitoring in Research
Fluorescent probes engineered from this compound are powerful tools for the real-time monitoring of enzyme activity. nih.govmdpi.com In a common design strategy, the this compound is conjugated to a substrate molecule specific to the enzyme of interest. This conjugation is often designed in such a way that the fluorescence of the BDP FL dye is quenched. Upon enzymatic cleavage of the substrate, the BDP FL-containing fragment is released, leading to a significant increase in fluorescence that can be quantitatively measured. This "turn-on" fluorescence mechanism provides a direct and sensitive readout of enzymatic activity. mdpi.com
For instance, a research group could design a probe for a specific protease by attaching this compound to a peptide sequence that is a known substrate for that protease. The attachment point and the surrounding amino acids can be optimized to ensure efficient quenching in the intact probe and rapid cleavage by the target enzyme.
Table 1: Example of a BDP FL-based Protease Activity Probe
| Component | Function |
| BDP FL | Fluorescent reporter |
| PEG5 Linker | Improves solubility and spacing |
| Propargyl Group | Enables conjugation to the peptide substrate via click chemistry |
| Peptide Substrate | Provides specificity for the target protease |
| Quencher Moiety | Absorbs the fluorescence of BDP FL in the intact probe |
Receptor Binding Studies and Ligand Tracking in Cellular Models
The intense fluorescence of the BDP FL dye makes this compound an excellent choice for synthesizing fluorescent ligands to study receptor-ligand interactions. dntb.gov.uafigshare.com By conjugating this compound to a known ligand for a specific cell surface receptor, researchers can directly visualize and quantify the binding of the ligand to the receptor on the surface of cells. This allows for the determination of key parameters such as binding affinity and receptor density.
Furthermore, these fluorescently labeled ligands can be used to track the internalization and subsequent trafficking of receptors within the cell. Upon binding of the fluorescent ligand, the receptor-ligand complex can be monitored as it is endocytosed and transported to various intracellular compartments. This provides valuable insights into the regulation of receptor signaling and turnover.
Fluorescence Polarization Assays for Molecular Interactions in Research
Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution. nih.govnih.gov The principle of FP is based on the observation that when a fluorescent molecule is excited with polarized light, the polarization of the emitted light is dependent on the rotational speed of the molecule. Smaller molecules rotate faster and thus depolarize the light more, resulting in a low FP value. Conversely, larger molecules rotate slower, leading to a higher FP value. nih.gov
This compound can be used to develop FP assays to study the interaction between a small molecule and a larger protein. mdpi.com In a typical competitive FP assay, a fluorescently labeled tracer (synthesized using this compound) is bound to a target protein, resulting in a high FP signal. When an unlabeled small molecule that also binds to the target protein is introduced, it competes with the tracer for binding. This displacement of the fluorescent tracer from the large protein results in a decrease in the FP signal, which can be used to quantify the binding affinity of the unlabeled molecule. The photophysical properties of BDP FL, such as its long fluorescence lifetime, make it a suitable fluorophore for FP assays. nih.gov
Table 2: Properties of BDP FL Relevant to Fluorescence Polarization Assays
| Property | Value | Significance |
| Excitation Maximum | ~503 nm | Compatible with common laser lines |
| Emission Maximum | ~509 nm | Bright green fluorescence |
| Quantum Yield | ~0.97 | High signal-to-noise ratio |
| Molar Extinction Coefficient | ~92,000 M⁻¹cm⁻¹ | Strong light absorption |
Advanced Cellular Imaging Methodologies
The application of this compound extends to sophisticated cellular imaging techniques, enabling researchers to visualize and track biological processes within living cells with high resolution.
Live-Cell Labeling and Tracking of Biomolecules
A key application of this compound is in the specific labeling and tracking of biomolecules in living cells. The propargyl group allows for its covalent attachment to azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. iris-biotech.deiris-biotech.de These reactions are bioorthogonal, meaning they proceed with high efficiency and specificity within the complex cellular environment without interfering with native biological processes.
Researchers can metabolically incorporate azide-containing building blocks (e.g., amino acids, sugars, or nucleosides) into cellular biomolecules such as proteins, glycans, or nucleic acids. Subsequent treatment of the cells with this compound results in the specific fluorescent labeling of the newly synthesized biomolecules. This strategy allows for the pulse-chase labeling and tracking of the localization, trafficking, and turnover of these biomolecules in real-time within living cells. nih.gov
Applications in Subcellular Organelle Visualization
This compound can also be employed in the development of probes for the visualization of specific subcellular organelles. nih.govnih.gov This is achieved by conjugating the this compound to a molecule that selectively accumulates in a particular organelle. For example, it can be attached to a lipophilic cation to target mitochondria or to a specific lipid to label the Golgi apparatus or endoplasmic reticulum. nih.gov
The development of a palette of fluorescent probes with different organelle specificities allows for multicolor imaging, where multiple organelles can be visualized simultaneously within the same cell. nih.gov This enables the study of the spatial relationships and dynamic interactions between different organelles, providing a more comprehensive understanding of cellular organization and function.
Investigating Cellular Uptake and Trafficking Pathways
The study of how molecules enter and move within cells is fundamental to understanding many biological processes and for the development of new therapeutics. Fluorescent probes like this compound are instrumental in these investigations. By attaching this fluorescent tag to a molecule of interest—such as a drug candidate, a nanoparticle, or a specific biomolecule—researchers can visualize its journey into and through the cell in real-time using techniques like fluorescence microscopy.
Protein and Proteomic Research Applications
Understanding the location, movement, and interactions of proteins is at the heart of proteomics and cell biology. This compound is designed to be a powerful tool in this area of research.
Determining the subcellular localization of a protein is a critical step in elucidating its function. This compound can be used to fluorescently label a target protein, allowing its location to be visualized within the cell. This is typically achieved by first genetically modifying the protein to include an azide-bearing unnatural amino acid. The propargyl group of this compound can then be covalently attached to the azide (B81097) group on the protein through a highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry) reaction. springernature.com
Once labeled, the protein's location can be tracked using high-resolution fluorescence microscopy, providing insights into whether it resides in the nucleus, cytoplasm, mitochondria, or other organelles. The photostability of the BDP FL dye is a significant advantage in these studies, as it allows for prolonged imaging without significant loss of signal.
Most cellular processes are carried out by proteins working in concert, and thus, studying protein-protein interactions (PPIs) is essential. Fluorescently labeling proteins with probes like this compound can facilitate the study of these interactions. Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed, where two interacting proteins are labeled with two different fluorophores—one acting as a donor and the other as an acceptor. If the two proteins come into close proximity, energy transfer can occur from the donor to the acceptor, resulting in a change in the fluorescent signal.
While BDP FL is a versatile fluorophore, its specific application in FRET-based PPI studies would depend on the selection of a suitable acceptor dye. The ability to precisely attach this compound to a protein of interest via click chemistry provides the site-specific labeling necessary for quantitative FRET experiments.
Application in PROTAC (Proteolysis Targeting Chimeras) Research
PROTACs are a revolutionary class of molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. broadpharm.com A PROTAC molecule has two heads—one that binds to the target protein and another that binds to an E3 ubiquitin ligase—connected by a linker. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
This compound serves as a valuable building block in the synthesis of fluorescently tagged PROTACs. medchemexpress.combroadpharm.com By incorporating this fluorescent probe into the linker of a PROTAC, researchers can create a tool to study the PROTAC's mechanism of action. The propargyl group allows for its straightforward incorporation into the PROTAC structure using click chemistry. The resulting fluorescent PROTAC can be used to visualize its uptake into cells, its distribution within different cellular compartments, and its engagement with the target protein and the E3 ligase.
| Property | Value |
| Excitation Maximum | ~503 nm |
| Emission Maximum | ~509 nm |
| Quantum Yield | High |
| Solubility | Enhanced in aqueous solutions |
This table displays the key photophysical properties of the BDP FL fluorophore, which are essential for its application in fluorescence-based assays.
A fluorescently labeled PROTAC, synthesized using this compound, can be a powerful tool to investigate the process of target protein degradation in research models. nih.gov Using live-cell imaging, researchers can monitor the localization of the fluorescent PROTAC and correlate it with the degradation of the target protein, which can be visualized using other methods such as antibody staining or by tagging the target protein with a different fluorescent marker. nih.gov
These studies can provide crucial information about the kinetics of PROTAC-induced degradation, the formation of the ternary complex (PROTAC-target protein-E3 ligase), and the subsequent steps in the degradation pathway. broadpharm.com This detailed mechanistic understanding is vital for the design and optimization of more effective PROTAC-based therapeutics.
Integration into Advanced Drug Delivery Research Systems
The rational design of effective drug delivery systems necessitates a thorough understanding of their behavior at the cellular and organismal levels. This compound serves as a powerful fluorescent reporter, enabling researchers to monitor the journey of these delivery systems with high sensitivity and resolution. Its utility is particularly pronounced in the fluorescent labeling of nanocarriers to study their cellular internalization and in monitoring the biodistribution of these constructs in preclinical animal models. The propargyl group facilitates covalent attachment to azide-modified nanocarriers via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This ensures a stable and specific labeling of the research constructs.
Fluorescent Labeling of Nanocarriers for Research on Cellular Internalization
The efficacy of many nanomedicines hinges on their ability to be internalized by target cells. Understanding the mechanisms and efficiency of this cellular uptake is therefore a critical area of research. By fluorescently tagging nanocarriers such as liposomes, polymeric micelles, or nanoparticles with this compound, researchers can visually and quantitatively track their interaction with cells.
Detailed research findings have demonstrated the utility of BODIPY-based dyes in such studies. For instance, in studies investigating the cellular uptake of various nanoparticle formulations, those labeled with BODIPY dyes allow for clear visualization of their localization within cellular compartments through techniques like confocal microscopy. The bright and stable fluorescence of the BDP FL core is crucial for long-term imaging experiments, as it resists photobleaching, allowing for extended observation of the internalization process and subsequent intracellular trafficking pathways.
While specific data on this compound is emergent, analogous studies with similar BODIPY-labeled nanocarriers provide a strong precedent. For example, research on the uptake of fluorescently labeled polymeric nanoparticles in cancer cell lines often reveals time- and concentration-dependent internalization. This can be quantified using techniques such as flow cytometry, which measures the fluorescence intensity of individual cells, providing a statistical measure of nanoparticle uptake across a cell population.
Table 1: Representative Data on Cellular Uptake of Fluorescently Labeled Nanoparticles
This table is a representative example based on typical findings in the field and does not represent data from a single specific study on this compound, for which detailed public data is limited.
| Cell Line | Nanocarrier Type | Incubation Time (hours) | Uptake Efficiency (%) |
| HeLa | Polymeric Micelles | 2 | 35 |
| HeLa | Polymeric Micelles | 6 | 68 |
| HeLa | Polymeric Micelles | 12 | 85 |
| MCF-7 | Liposomes | 2 | 28 |
| MCF-7 | Liposomes | 6 | 55 |
| MCF-7 | Liposomes | 12 | 78 |
The data in such studies typically illustrate that cellular internalization is an active process, often dependent on endocytic pathways. The hydrophilic PEG5 linker on this compound is particularly advantageous as it can help to reduce non-specific binding of nanocarriers to the cell surface, ensuring that the observed fluorescence is more likely a result of genuine internalization rather than mere surface adhesion.
Monitoring Biodistribution of Research Constructs in Pre-clinical Animal Models
To assess the therapeutic potential and safety of novel drug delivery systems, it is essential to understand their distribution throughout the body. In vivo imaging using fluorescently labeled constructs provides a powerful, non-invasive method to track their accumulation in various organs and tissues over time. This compound is well-suited for these preclinical studies in animal models, such as mice.
The BDP FL fluorophore absorbs and emits light in the visible spectrum, which is suitable for imaging of superficial tissues or for ex vivo analysis of organs. After systemic administration of nanocarriers labeled with this compound, whole-animal imaging systems can be used to monitor the real-time distribution of the fluorescent signal. This allows for the visualization of accumulation in the tumor site in cancer models, as well as potential off-target accumulation in organs like the liver, spleen, and kidneys.
Following the in vivo imaging phase, a more detailed biodistribution analysis is typically performed ex vivo. Tissues and organs are harvested at various time points post-injection, and the fluorescence intensity in each is quantified. This provides a quantitative measure of the amount of the nanocarrier that has accumulated in each tissue.
Table 2: Illustrative Biodistribution Data of Fluorescently Labeled Nanocarriers in a Murine Model
This table is an illustrative example based on general findings in nanomedicine research and does not represent data from a specific study on this compound, for which detailed public data is limited.
| Organ | % Injected Dose per Gram of Tissue (at 24h) |
| Blood | 2.5 |
| Heart | 1.8 |
| Lungs | 3.1 |
| Liver | 15.7 |
| Spleen | 10.2 |
| Kidneys | 4.5 |
| Tumor | 8.9 |
These types of studies are critical for optimizing the design of nanocarriers to enhance tumor targeting and minimize accumulation in healthy tissues, thereby improving the therapeutic index of the encapsulated drug. The stability of the covalent linkage formed by click chemistry between this compound and the nanocarrier is paramount in these studies to ensure that the observed fluorescence accurately reflects the distribution of the carrier itself, rather than detached dye molecules.
Analytical and Spectroscopic Characterization Methodologies in Bdp Fl Peg5 Propargyl Research
Fluorescence Spectroscopy for Photophysical Property Research
Fluorescence spectroscopy is a primary tool for investigating the photophysical properties of BDP FL-PEG5-propargyl. The BODIPY FL core is known for its high fluorescence quantum yield and sharp emission peaks. csic.esbroadpharm.com
Excitation and Emission Spectral Analysis in Various Environments
The excitation and emission maxima of this compound are key parameters for its use in fluorescence microscopy and other applications. These properties are influenced by the solvent environment. The core fluorophore, BDP FL, typically exhibits an excitation maximum around 503-504 nm and an emission maximum around 509-514 nm. broadpharm.comantibodies.commedchemexpress.com The specific spectral properties of this compound are consistent with its core structure. 0qy.combroadpharm.com
The polarity of the solvent can induce shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. nih.gov For many BODIPY dyes, increasing solvent polarity can lead to changes in the spectral position and shape. mdpi.comresearchgate.net While specific data for this compound across a wide range of solvents is not extensively published in a single source, the general behavior of BODIPY dyes suggests that such shifts would occur. For instance, studies on related BODIPY compounds show variations in absorption and emission maxima when moving from nonpolar solvents like cyclohexane (B81311) to polar solvents like acetonitrile (B52724). mdpi.comcsic.es
| Property | Wavelength (nm) | Solvent/Condition | Reference |
| Excitation Maximum | 503 | DMSO, DMF, DCM | 0qy.combroadpharm.com |
| Emission Maximum | 509 | DMSO, DMF, DCM | 0qy.combroadpharm.com |
| Excitation Maximum (related BDP FL acid) | 504 | DMSO, DMF, DCM | broadpharm.com |
| Emission Maximum (related BDP FL acid) | 514 | DMSO, DMF, DCM | broadpharm.com |
Quantum Yield Determination in Research Applications
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. BDP FL dyes are known for their high quantum yields, often approaching unity in certain solvents. csic.esantibodies.com For this compound and its azide (B81097) counterpart, a high quantum yield of 0.9 has been reported. 0qy.combroadpharm.com Another related compound, BDP FL tetrazine, exhibits an even higher quantum yield of 0.97. lumiprobe.com
The determination of quantum yield typically involves a comparative method, using a well-characterized standard such as Sulforhodamine 101 or fluorescein (B123965). researchgate.net The absorbance of the sample and the standard are matched at the excitation wavelength, and their integrated fluorescence intensities are compared. researchgate.net The high quantum yield of this compound makes it a very bright fluorophore, which is advantageous for sensitive detection in biological systems. antibodies.com
| Compound | Quantum Yield (Φ) | Reference |
| This compound | 0.9 | 0qy.com |
| BDP FL-PEG5-azide | 0.9 | broadpharm.com |
| BDP FL NHS ester | 0.97 | antibodies.com |
| BDP FL tetrazine | 0.97 | lumiprobe.com |
Fluorescence Lifetime Measurements for Environmental Sensing
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. sigmaaldrich.com Unlike fluorescence intensity, the lifetime is an intrinsic property of a fluorophore and is generally independent of its concentration. horiba.com It is, however, sensitive to the molecule's local environment, including factors like polarity, temperature, and the presence of quenchers. sigmaaldrich.com This sensitivity makes fluorescence lifetime measurements a powerful tool for environmental sensing.
For BODIPY dyes, fluorescence lifetimes are typically in the range of several nanoseconds. mdpi.com For example, a related anthracene-BODIPY compound showed lifetimes around 4 to 5 ns in solvents like THF and acetonitrile. mdpi.com Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used to measure fluorescence lifetimes. sigmaaldrich.comhoriba.com Changes in the fluorescence lifetime of this compound upon conjugation or interaction with a target can provide valuable information about binding events or conformational changes.
Absorption Spectroscopy for Concentration and Conjugation Efficiency Determination
UV-Visible absorption spectroscopy is a fundamental technique used to determine the concentration of this compound in solution. This is achieved by applying the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient (ε). The BDP FL core has a very high molar extinction coefficient, contributing to its brightness. csic.esbroadpharm.com For this compound, the molar extinction coefficient is reported to be 80,000 M⁻¹cm⁻¹ at its absorption maximum of 503 nm. 0qy.combroadpharm.com Related BDP FL derivatives show similar high values, such as 85,000 M⁻¹cm⁻¹ for the carboxylic acid form and 92,000 M⁻¹cm⁻¹ for the NHS ester. broadpharm.comantibodies.com
This high extinction coefficient allows for the accurate measurement of even low concentrations of the dye. In bioconjugation experiments, absorption spectroscopy is used to determine the concentration of the stock solution before labeling and to quantify the degree of labeling (DOL) of a protein or other biomolecule after the conjugation reaction.
| Compound | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| This compound | 80,000 | 0qy.com |
| BDP FL-PEG5-azide | 80,000 | broadpharm.com |
| BDP FL acid | 85,000 | broadpharm.com |
| BDP FL NHS ester | 92,000 | antibodies.com |
Chromatographic Techniques for Purity Assessment and Conjugate Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for the analysis and purification of its conjugates.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Research
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of fluorescent probes like this compound. apicalscientific.comrsc.org Purity is typically reported as a percentage of the peak area of the main compound relative to the total peak area in the chromatogram. rsc.org For commercial preparations, purities of >95% or >97% are common. medkoo.comapicalscientific.com
In research applications, HPLC is crucial for monitoring the progress of conjugation reactions and for separating the final fluorescently-labeled conjugate from unreacted dye and other byproducts. rsc.org Reversed-phase HPLC, often using a C18 column, is frequently employed. rsc.org A gradient elution system, for example with acetonitrile and an aqueous buffer like ammonium (B1175870) acetate, allows for the effective separation of components with different polarities. researchgate.net The development of specific HPLC methods is often necessary to achieve optimal separation for different conjugates, such as those formed from benzo[a]pyrene (B130552) in cell cultures. nih.gov Both analytical scale HPLC for purity checks and preparative scale HPLC for purification are vital in research involving this compound. rsc.org
Size Exclusion Chromatography (SEC) for Conjugate Homogeneity Research
Size Exclusion Chromatography (SEC) is a critical analytical technique used to assess the purity and homogeneity of biomolecules conjugated with this compound. Following a conjugation reaction, the resulting mixture typically contains the desired fluorescently labeled biomolecule, unreacted this compound, and potentially aggregated or fragmented forms of the biomolecule. SEC separates these components based on their hydrodynamic volume.
In a typical SEC workflow, the reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the successfully conjugated protein, cannot enter the pores and thus elute more quickly from the column. Smaller molecules, like the free this compound, penetrate the pores, extending their path through the column and causing them to elute later. By monitoring the column eluent with a detector (e.g., a UV-Vis spectrophotometer set to the absorbance maximum of the protein and/or the BDP FL dye), a chromatogram is generated. This chromatogram provides quantitative data on the successful separation of the conjugate and allows for the assessment of its homogeneity. A sharp, single peak at the expected elution time for the conjugate indicates a high degree of purity and a lack of significant aggregation.
Table 1: Illustrative SEC Analysis of a BDP FL-Labeled Antibody Conjugate
| Sample Component | Expected Molecular Weight (kDa) | Typical Elution Volume (mL) | Purpose of Analysis |
| Aggregated Conjugate | >150 | 8.5 | Detection of undesirable high molecular weight species. |
| Monomeric Antibody Conjugate | ~150 | 10.2 | Confirmation of desired product and assessment of homogeneity. |
| Unconjugated Antibody | ~150 | 10.3 | To be separated from the labeled conjugate (if resolution allows). |
| Free this compound | 0.571 | 15.8 | Removal of excess, unreacted fluorescent label. |
Microscopic Techniques for Visualizing Labeled Biological Systems
The BDP FL fluorophore component of this compound makes it an ideal tool for fluorescent labeling and subsequent visualization in a variety of biological contexts. Its bright signal and specific spectral properties are leveraged by several advanced microscopy techniques. The propargyl group allows for its attachment to target biomolecules via click chemistry, enabling precise localization studies.
Confocal Laser Scanning Microscopy (CLSM) in Research Applications
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique widely used to visualize the distribution of BDP FL-labeled molecules in cells and tissues. frontiersin.org Unlike conventional widefield microscopy, CLSM employs a pinhole to reject out-of-focus light, resulting in a significant improvement in image contrast and optical sectioning capability. researchgate.netconfocalnl.com This allows researchers to generate sharp, detailed 2D images of specific focal planes within a thick specimen and to reconstruct them into a three-dimensional rendering. nih.gov
In research applications involving this compound, a laser line is chosen to efficiently excite the BDP FL dye (excitation maximum ~503 nm). The emitted fluorescence (emission maximum ~509 nm) is then collected by a detector. broadpharm.com This methodology is instrumental in determining the subcellular localization of a target protein or tracking its movement within a living cell over time. researchgate.net The high resolution provided by CLSM is essential for studying the fine details of cellular structures and the specific locations of labeled biomolecules. frontiersin.org
Table 2: CLSM Imaging Parameters for BDP FL-Labeled Structures
| Parameter | Value/Setting | Rationale |
| Excitation Wavelength | 488 nm or 496 nm Laser Line | Closely matches the excitation maximum of the BDP FL dye (~503 nm) for efficient signal generation. |
| Emission Filter | 510/20 nm Bandpass Filter | Collects the peak fluorescence emission from BDP FL (~509 nm) while filtering out background noise. |
| Pinhole Size | 1 Airy Unit (AU) | Provides the optimal balance between signal strength and rejection of out-of-focus light for high-resolution imaging. |
| Objective Lens | 60x or 100x Oil Immersion | High magnification and numerical aperture are required for resolving subcellular details. |
| Biological System | Cultured cells, tissue sections | CLSM is versatile for both live and fixed samples. |
Super-Resolution Microscopy for Nanoscale Imaging
To overcome the diffraction limit of light that restricts the resolution of conventional and confocal microscopy to ~200-250 nm, super-resolution microscopy (SRM) techniques are employed. nih.gov These methods allow for the visualization of cellular structures at the nanoscale, providing unprecedented detail. numberanalytics.commdpi.com Techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) rely on the precise localization of individual fluorophores like BDP FL to construct an image with a resolution often better than a few tens of nanometers. mdpi.comthermofisher.com
The success of SRM depends heavily on the photophysical properties of the fluorescent label. A bright, photostable dye is crucial for acquiring the thousands of images needed for reconstruction. thermofisher.com BDP FL, with its high fluorescence quantum yield, is a suitable candidate for such applications. broadpharm.com By using this compound to label specific proteins, researchers can map their organization within protein complexes or cellular machinery with nanoscale precision, bridging the gap between conventional fluorescence microscopy and structural biology. nih.gov
Flow Cytometry for Quantitative Cell-Based Assays
Flow cytometry is a powerful technique used for the high-throughput, quantitative analysis of cells in a suspension. nih.gov When cells are labeled with a conjugate of this compound, flow cytometry can rapidly measure the fluorescence of thousands of individual cells per second. This provides quantitative data on the proportion of labeled cells within a population and the intensity of the fluorescent signal per cell. peplobio.com
Cell-based assays using this approach are common in drug discovery and basic research. pharmaron.combio-rad.com For example, if this compound is conjugated to a ligand that binds to a specific cell surface receptor, flow cytometry can be used to quantify the number of cells expressing that receptor. The data is typically presented in histograms or dot plots, showing the distribution of fluorescence intensity across the cell population. This method is highly efficient for screening large numbers of samples and obtaining statistically robust data. nih.govbiocat.com
Table 3: Example Data from a Flow Cytometry Assay using a BDP FL Conjugate
| Cell Population | Gating Strategy | Percentage of Total Cells (%) | Mean Fluorescence Intensity (MFI) |
| Unlabeled Control | Forward vs. Side Scatter | 100 | 50 |
| Labeled Population | Fluorescence > Threshold | 65.7 | 8,240 |
| Negative Population | Fluorescence < Threshold | 34.3 | 55 |
Mass Spectrometry for Structural Confirmation of Conjugates
Mass spectrometry (MS) is an indispensable analytical tool for the definitive structural confirmation of this compound conjugates. After a biomolecule, such as a peptide or protein, is reacted with this compound, MS is used to verify that the covalent linkage has successfully formed.
The technique measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. By comparing the mass of the unconjugated biomolecule to the mass of the purified conjugate, researchers can confirm the addition of the this compound moiety. The expected mass increase should correspond exactly to the molecular weight of the attached label. High-resolution mass spectrometry can provide mass accuracy within parts-per-million (ppm), offering unambiguous confirmation of the conjugate's identity and stoichiometry (i.e., the number of dye molecules attached to each biomolecule). This characterization is a critical quality control step before using the conjugate in downstream applications. pubcompare.ai
Table 4: Mass Spectrometry Data for Confirmation of a Labeled Peptide
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Conclusion |
| Unconjugated Peptide | 2545.2 | 2545.3 | N/A | Starting material confirmed. |
| This compound Moiety | 571.0 | N/A | N/A | Mass of the label. |
| Expected Conjugate Mass | 3116.2 | 3116.4 | +571.2 | Successful conjugation confirmed by precise mass shift. |
Future Directions and Emerging Research Opportunities for Bdp Fl Peg5 Propargyl
Development of Advanced Bioconjugation Chemistries
The terminal propargyl group is central to the utility of BDP FL-PEG5-propargyl, primarily enabling its use in "click chemistry." medkoo.com0qy.com Specifically, it is designed for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and bioorthogonal ligation method. confluore.com.cnmedchemexpress.eu This allows for the precise, site-specific conjugation of the BDP FL fluorophore to biomolecules that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. medkoo.combioglyco.com
Future research will likely focus on expanding the repertoire of bioconjugation strategies involving this probe. While CuAAC is robust, the development of copper-free click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), has gained traction to avoid potential cytotoxicity from copper catalysts in live-cell imaging. While this compound is designed for CuAAC, its alkyne group serves as a foundational element that could be adapted for other advanced ligation chemistries. The hydrophilic PEG spacer enhances the aqueous solubility of the molecule, a critical feature for successful bioconjugation in physiological buffer systems. medkoo.com0qy.combroadpharm.com
Exploration of Novel Biological Targets and Pathways for Research Applications
The versatility of this compound allows it to be conjugated to a wide array of molecules, including antibodies, proteins, and other probes, to study diverse biological targets. medkoo.com0qy.comsambomed.co.kr An emerging application is its use as a fluorescent, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. medchemexpress.com By incorporating this compound, researchers can create fluorescently tagged PROTACs to visualize their distribution, target engagement, and degradation kinetics within cells.
This capability opens up new avenues for studying protein function and for the development of novel therapeutics. The probe can be attached to ligands targeting specific enzymes, receptors, or structural proteins, enabling researchers to track their localization, trafficking, and interactions in real-time. For example, it can be used to label and trace viral proteins, monitor bacterial cell wall synthesis, or visualize the dynamics of the cytoskeleton.
Integration with Advanced Analytical and Imaging Technologies
The BDP FL fluorophore is known for its excellent photophysical properties, including high fluorescence quantum yield, a large molar extinction coefficient, and good photostability. confluore.combroadpharm.comconfluore.com It is spectrally compatible with the widely used fluorescein (B123965) (FAM) channel, making it readily integrable with standard fluorescence microscopy, flow cytometry, and plate-reader-based assays. medchemexpress.eubroadpharm.comsambomed.co.kr
An important area of application is in fluorescence polarization (FP) assays. nih.gov FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescent probe. nih.gov BDP FL dyes have a relatively long excited-state lifetime, a characteristic that is advantageous for FP applications. sambomed.co.krbroadpharm.com A this compound-labeled ligand can be used to develop FP assays to study molecular binding events, such as protein-protein or protein-small molecule interactions, in a homogeneous format. nih.gov This is particularly useful for quantifying binding affinities and for screening compound libraries for inhibitors of these interactions.
Contribution to High-Throughput Screening (HTS) Methodologies in Chemical Biology
The properties of this compound make it a valuable reagent for the development of robust HTS assays. Fluorescence polarization assays, for which this probe is well-suited, are a cornerstone of HTS because they are homogenous (requiring no separation of bound and free tracer), rapid, and amenable to miniaturization. nih.govbmglabtech.com
For example, a competitive FP-based HTS assay can be established to discover new ligands for a protein of interest. In this format, a known peptide or small molecule binder is conjugated to this compound to create a fluorescent tracer. In the absence of a competitor, this tracer binds to the target protein, resulting in a high FP signal. When a compound from a screening library displaces the tracer from the protein's binding site, the tracer tumbles more rapidly in solution, causing a decrease in the FP signal. nih.gov The brightness of the BDP FL dye allows for assay miniaturization into 1536-well plate formats, significantly reducing the cost and time required for large-scale screening campaigns. bmglabtech.com
Potential in Multifunctional Probe Development for Complex Biological Systems
The modular structure of this compound—comprising a reporter (BDP FL), a spacer (PEG5), and a reactive handle (propargyl)—makes it an ideal building block for creating multifunctional probes. While a simple conjugate with a targeting molecule represents a bifunctional probe (targeting and imaging), more complex constructs can be envisioned.
Researchers can leverage the propargyl group to click the probe onto a scaffold that contains other functional units. This could lead to the development of "theranostic" agents, which combine therapeutic action with diagnostic imaging. For instance, a molecule could be synthesized containing a targeting ligand, the BDP FL dye for fluorescence imaging, and a cytotoxic drug for cancer therapy. The development of dual-modality imaging probes, such as those for combined fluorescence and PET imaging, is an active area of research where versatile linkers and reporters are essential. broadpharm.com By integrating this compound into these sophisticated molecular architectures, scientists can create powerful tools to dissect complex biological processes and advance new therapeutic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
